Azido-PEG2-Amine tosylate
Description
Context of Bifunctional Linkers in Contemporary Organic Synthesis and Chemical Biology
Bifunctional linkers, often described as molecular "bridges," are compounds that possess two distinct reactive functional groups. bldpharm.com These linkers are fundamental in modern organic synthesis and chemical biology for their ability to covalently connect two different molecules. smolecule.com Their design can be categorized as either homobifunctional, where the reactive groups are identical, or heterobifunctional, where they are different. nih.gov The latter is particularly valuable as it allows for sequential and controlled reactions with different target molecules.
Significance of Polyethylene Glycol (PEG) Moieties in Bioconjugation and Materials Science
Polyethylene glycol (PEG) is a polymer of ethylene (B1197577) oxide that is widely utilized in biomedical applications due to its unique properties. It is biocompatible, non-toxic, and generally non-immunogenic. europeanpharmaceuticalreview.comthermofisher.com One of its most significant attributes is its high solubility in both water and many organic solvents. europeanpharmaceuticalreview.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established technique to improve the pharmacokinetic properties of therapeutic agents, particularly proteins and peptides. nih.gov
PEGylation can increase the hydrodynamic volume of a molecule, which in turn can reduce its clearance by the kidneys and prolong its circulation time in the bloodstream. europeanpharmaceuticalreview.com The hydrated PEG chains can also form a protective layer around the conjugated molecule, shielding it from enzymatic degradation and reducing its recognition by the immune system. europeanpharmaceuticalreview.comnih.gov In materials science, PEG is used to functionalize surfaces to prevent non-specific protein adsorption, a critical feature for medical implants and diagnostic devices. The molecular weight and architecture (linear, branched, or multi-arm) of the PEG can be tailored to specific applications.
Fundamental Role of Azide (B81097) and Amine Functionalities in Orthogonal Chemical Strategies
Orthogonal chemistry refers to chemical reactions that can occur in the presence of other reactive functionalities without interfering with them. The azide (N₃) and amine (-NH₂) groups are cornerstone functionalities in this area, particularly in the realm of bioorthogonal chemistry, which involves reactions that can be performed in living systems. nih.gov
The azide group is small, stable, and largely unreactive towards biological molecules, making it an excellent bioorthogonal handle. nih.govresearchgate.net It is most famously used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. biochempeg.comchemicalbook.com These reactions are highly efficient and selective. sigmaaldrich.com The Staudinger ligation is another important bioorthogonal reaction involving azides, where they react with phosphines to form an amide bond. nih.govacs.org
The primary amine group is a versatile nucleophile that readily reacts with a variety of electrophilic functional groups, such as carboxylic acids (often activated as NHS esters) to form stable amide bonds. biochempeg.comchemicalbook.com This reaction is widely used in bioconjugation to label proteins and other biomolecules. preprints.org The presence of both an azide and an amine in a single molecule, as in Azido-PEG2-Amine tosylate, allows for a two-step, orthogonal conjugation strategy. For instance, the amine can be reacted first, followed by the azide in a click chemistry reaction, enabling the precise assembly of complex molecular constructs. rsc.org
Overview of the Tosylate Counterion in Selective Synthetic Pathways
A counterion is an ion that accompanies an ionic species to maintain electric neutrality. In the case of this compound, the tosylate (p-toluenesulfonate) anion is the counterion to the protonated amine group, forming a salt. The choice of counterion can significantly influence the properties and reactivity of a compound. organic-chemistry.org
Tosylate is a good leaving group in nucleophilic substitution reactions, a property that is leveraged in various synthetic transformations. However, in the context of this compound, its primary role is to form a stable, solid salt of the amine. This offers several advantages over the free-base form of the amine, which is often an oil and can be more difficult to handle and purify. tcichemicals.comtcichemicals.com The tosylate salt is typically a crystalline solid, which facilitates its storage and handling. tcichemicals.comtcichemicals.com
The presence of the tosylate counterion can also influence the reaction conditions required for subsequent transformations. For example, in reactions involving the amine group, a base is typically required to deprotonate the ammonium (B1175870) salt to the free amine. The nature of the counterion can affect the pKa of the conjugate acid and thus the choice of base. organic-chemistry.org In some catalytic systems, the counterion itself can play a role in the reaction mechanism. organic-chemistry.orgnih.gov
Physicochemical Properties of Azido-PEG2-Amine and its Tosylate Salt
| Property | Azido-PEG2-Amine | This compound |
| CAS Number | 166388-57-4 chemicalbook.com | 2173092-98-1 tcichemicals.com |
| Molecular Formula | C₆H₁₄N₄O₂ chemicalbook.com | C₆H₁₄N₄O₂·C₇H₈O₃S tcichemicals.com |
| Molecular Weight | 174.2 g/mol chemicalbook.com | 346.40 g/mol tcichemicals.com |
| Appearance | Colorless to light yellow liquid/oil chemicalbook.com | White to light yellow powder/crystal tcichemicals.com |
| Purity | ≥95% biochempeg.com | >95.0%(HPLC) tcichemicals.com |
| Solubility | Soluble in Water, DMSO, DMF, DCM chemicalbook.com | Data not available |
| Storage Conditions | -20°C, protect from light chemscene.com | Frozen (-20°C), Store under inert gas, Light/Moisture/Heat Sensitive tcichemicals.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethylimino-iminoazanium;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H15N4O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-3-11-5-6-12-4-2-9-10-8/h2-5H,1H3,(H,8,9,10);8H,1-7H2/q;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVUFKNZQHNSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(COCCOCCN=[N+]=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N4O5S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Azido Peg2 Amine Tosylate
Strategic Synthesis Approaches for Azido-PEG2-Amine Tosylate Precursors
The synthesis of this compound and its precursors can be achieved through several strategic routes, each offering distinct advantages in terms of efficiency and the introduction of functional groups. These methods often involve the sequential modification of a PEG backbone to install the desired azide (B81097) and amine functionalities.
Routes Involving Tosylate-PEG2-Amine as an Intermediate
One common strategy for preparing azido-PEGylated compounds involves the initial synthesis of a tosylated PEG intermediate. This approach leverages the good leaving group nature of the tosylate group for subsequent nucleophilic substitution. For instance, a mono-tosylated PEG can be synthesized and then reacted with sodium azide to introduce the azide functionality. mdpi.com The remaining hydroxyl group can then be converted to an amine. Alternatively, a di-tosylated PEG can be prepared and subsequently reacted with reagents to introduce both the azide and a protected amine, which is later deprotected.
A general representation of this synthetic approach is the tosylation of a diol, followed by the introduction of the azide and amine moieties. The tosylation of one hydroxyl group of a PEG diol allows for the selective introduction of a functional group, such as an azide, via nucleophilic substitution. The remaining hydroxyl group can then be activated, for example by another tosylation, to facilitate the introduction of an amine.
Synthesis via Azido-PEG-Tosylate Derivatization
A highly effective method for generating bifunctional PEG linkers involves the derivatization of an azido-PEG-alcohol. In this pathway, a commercially available or synthesized azido-PEG-alcohol serves as the starting material. The terminal hydroxyl group is then activated by conversion to a tosylate, a reaction that typically proceeds with high efficiency. researchgate.net
For example, α-azide-ω-hydroxyl PEG can be reacted with tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (NEt3) in a suitable solvent such as dichloromethane (B109758) (DCM). mdpi.com This reaction quantitatively converts the hydroxyl group to a tosylate, yielding α-azide-ω-tosyl PEG. mdpi.comresearchgate.net This intermediate is then poised for the introduction of the amine group. The tosylate can be displaced by ammonia (B1221849) or a protected amine equivalent to furnish the desired azido-PEG-amine. mdpi.com
A specific synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine involved the initial formation of 2-[2-(2-azidoethoxy)ethoxy]ethanol, which was then reacted with tosyl chloride in the presence of sodium hydroxide (B78521) to yield 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate. chemicalbook.com Subsequent reaction with an ammonia solution in tetrahydrofuran (B95107) (THF) produced the final Azido-PEG2-Amine product. chemicalbook.com
| Starting Material | Reagents | Intermediate | Final Product |
| α-Azide-ω-hydroxyl PEG | TsCl, NEt3, DCM | α-Azide-ω-tosyl PEG | Azido-PEG-Amine |
| 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride | 1. NaI, NaN3; 2. TsCl, NaOH; 3. Ammonia | 2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate | 2-[2-(2-Azidoethoxy)ethoxy]ethanamine |
Multi-step Reaction Sequences for Bifunctional PEGylation
The creation of heterobifunctional PEGs, such as Azido-PEG2-Amine, often necessitates multi-step reaction sequences that allow for the precise and sequential introduction of different functional groups. google.com These synthetic strategies are designed to avoid the formation of undesired symmetric byproducts and to allow for purification of intermediates at various stages. rsc.org
One such sequence begins with the mono-tosylation of a PEG diol, a key step that enables the asymmetric functionalization. mdpi.com The resulting α-tosyl-ω-hydroxyl PEG can then be reacted with sodium azide to produce α-azide-ω-hydroxyl PEG. mdpi.com The remaining hydroxyl group can then be activated, for example, by another tosylation, followed by reaction with an amine source. mdpi.com Alternatively, the azide group can be introduced first, followed by modification of the other terminus. rsc.org The development of chromatography-free synthesis methods for oligo(ethylene glycol) p-toluenesulfonates has significantly improved the efficiency and cost-effectiveness of producing these versatile intermediates. rsc.org These multi-step approaches provide a high degree of control over the final structure of the bifunctional PEG reagent. google.com
Functional Group Reactivity and Selective Modifications of this compound
The distinct chemical nature of the amine and azide groups in this compound allows for a range of selective modifications. The primary amine is nucleophilic and readily participates in reactions with electrophiles, while the azide group is a key component for "click chemistry" reactions. broadpharm.combiochempeg.com
Amine-Mediated Coupling Reactions
The primary amine group of Azido-PEG2-Amine is a versatile handle for conjugation to various molecules, particularly those containing carboxylic acids or activated esters. broadpharm.combiochempeg.com This reactivity is fundamental to its application as a linker in constructing more complex biomolecules.
A primary application of the amine functionality is its reaction with carboxylic acids to form stable amide bonds. biochempeg.com This coupling is a cornerstone of peptide synthesis and the conjugation of proteins and other biomolecules. unimi.it The reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govbiochempeg.com The use of EDC and HOBt with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and a base like diisopropylethylamine (DIPEA) has been shown to be effective for the coupling of even electron-deficient amines. nih.gov The amine group of Azido-PEG2-Amine can be effectively conjugated to carboxyl groups in peptides and proteins after activation with a carbodiimide. lumiprobe.com
The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine of the Azido-PEG2-Amine to form the stable amide linkage. nih.gov This robust and well-established chemistry allows for the efficient incorporation of the azido-PEG linker into a wide array of molecules.
| Coupling Reagent Combination | Description |
| EDC/NHS | Forms an NHS ester intermediate, which then reacts with the amine. |
| EDC/HOBt/DMAP/DIPEA | Effective for coupling with a range of amines, including those that are less reactive. nih.gov |
| HATU/DIPEA | A widely used reagent combination for amide bond formation. nih.gov |
Conjugation with Activated Esters (NHS, PFP Esters, Sulfosuccinimide)
A prevalent strategy for modifying proteins, amine-modified oligonucleotides, and other amine-containing molecules involves their reaction with activated esters. medkoo.comcd-bioparticles.netmedchemexpress.com The primary amine of this compound can be acylated by N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, and sulfosuccinimide esters. medkoo.comcd-bioparticles.netbiochempeg.com
These reactions proceed via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the activated ester, leading to the formation of a stable amide bond and the release of the corresponding leaving group (NHS, PFP, or sulfo-NHS). medkoo.comcd-bioparticles.netmedchemexpress.com PFP esters are noted to be better leaving groups compared to hydroxyl groups, facilitating the efficient labeling of primary amines. medkoo.com The hydrophilic PEG spacer inherent in the molecule enhances the water solubility of the reagent, which is advantageous for reactions in aqueous buffers. medkoo.comcd-bioparticles.net
| Activated Ester | Reactive Group | Resulting Linkage |
| NHS Ester | Primary Amine | Amide |
| PFP Ester | Primary Amine | Amide |
| Sulfosuccinimide Ester | Primary Amine | Amide |
Reactions with Carbonyl Compounds (Ketones, Aldehydes)
The primary amine of this compound can also react with carbonyl compounds such as aldehydes and ketones. medkoo.comcd-bioparticles.netbroadpharm.com This reaction, known as reductive amination, typically involves the initial formation of a Schiff base (imine) intermediate, which is subsequently reduced to a stable secondary amine linkage. This two-step, one-pot process provides another effective method for conjugating the Azido-PEG2 moiety to molecules containing aldehyde or ketone functionalities.
Azide-Based Bioorthogonal Ligations (Click Chemistry)
The azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility. medchemexpress.commedchemexpress.com This allows for the precise attachment of the PEG linker to molecules bearing a complementary alkyne group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. beilstein-journals.orgbiochempeg.commedchemexpress.com The azide group of this compound readily participates in CuAAC reactions. medchemexpress.commedchemexpress.combiochempeg.com This reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent or added directly as a copper(I) salt. beilstein-journals.org The reaction is highly efficient and proceeds under mild conditions, making it suitable for various applications, including the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). medchemexpress.combiochempeg.com
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Strategies with Strained Cyclooctynes (BCN, DBCO)
To circumvent the potential cytotoxicity of copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. precisepeg.comresearchgate.net This reaction utilizes strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO), which react with azides without the need for a metal catalyst. medchemexpress.commedchemexpress.comprecisepeg.com The azide moiety of this compound can efficiently undergo SPAAC with molecules containing BCN or DBCO groups. medchemexpress.combiochempeg.commedchemexpress.com This strategy is particularly valuable for bioconjugation in live cells and whole organisms. precisepeg.com The reaction kinetics of SPAAC are influenced by the strain of the cyclooctyne, with DBCO generally exhibiting faster reaction rates. researchgate.net
| Cyclooctyne | Common Abbreviation | Catalyst Required |
| Bicyclo[6.1.0]nonyne | BCN | No |
| Dibenzocyclooctyne | DBCO | No |
Tosylate Displacement and Nucleophilic Substitution Reactions
The tosylate group (p-toluenesulfonate) is an excellent leaving group, making the terminal end of the PEG chain susceptible to nucleophilic substitution. medchemexpress.commedchemexpress.comchemscene.com This allows for the introduction of a wide range of functional groups, further expanding the utility of this linker.
Conversion to Other Functional Groups (e.g., Thiols, Alcohols, Amines)
The tosylate group can be readily displaced by various nucleophiles to introduce new functionalities. For instance, reaction with a thioacetate (B1230152) salt followed by hydrolysis can yield a terminal thiol group. mdpi.com Similarly, displacement with hydroxide or an alkoxide can introduce a hydroxyl group. A common method for producing a primary amine from a tosylate is through reaction with sodium azide to form an azide intermediate, which is then reduced to an amine, for example, via a Staudinger reaction with triphenylphosphine (B44618) followed by hydrolysis. mdpi.commdma.ch This versatility allows for the synthesis of a diverse array of heterobifunctional PEG linkers tailored for specific applications. mdpi.comresearchgate.net
Reduction of Azide to Amine Functionality (e.g., Staudinger Reaction)
The conversion of the azide moiety in this compound to a primary amine is a crucial transformation that enables further functionalization. The Staudinger reaction is a widely employed method for this purpose due to its mild conditions and high yields. organicchemistrytutor.comenamine.net
The Staudinger reaction, discovered by Hermann Staudinger, involves the reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate. organicchemistrytutor.comalfa-chemistry.comwikipedia.org This intermediate is then hydrolyzed in the presence of water to yield a primary amine and a phosphine oxide byproduct. wikipedia.org The reaction is highly chemoselective, meaning the phosphine specifically reacts with the azide without affecting other functional groups present in the molecule. sigmaaldrich.com This is particularly advantageous for complex molecules like this compound derivatives. acs.org The reaction proceeds rapidly and often results in nearly quantitative yields. alfa-chemistry.com
Mechanism of the Staudinger Reaction:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. wikipedia.org
Formation of a Phosphazide (B1677712): This initial attack forms a linear phosphazide intermediate.
Cyclization and Nitrogen Expulsion: The phosphazide then undergoes cyclization to a four-membered ring transition state, which subsequently expels a molecule of dinitrogen (N₂) to form an iminophosphorane (aza-ylide). alfa-chemistry.com
Hydrolysis: In the presence of water, the iminophosphorane is hydrolyzed to the corresponding primary amine and triphenylphosphine oxide. wikipedia.org
An alternative method for reducing azides to amines is through the use of dithiothreitol (B142953) (DTT). This reduction occurs under mild conditions, typically at a pH range of 7.2 to 9.0, and offers a selective method for this transformation. nih.goviris-biotech.deresearchgate.net The reaction with DTT is particularly suitable for water-soluble azido (B1232118) compounds. nih.govresearchgate.net Studies have shown that dithiothreitol can quantitatively reduce the azido moiety to an amine. nih.govresearchgate.net This method provides an alternative to the Staudinger reaction, especially when the removal of phosphine byproducts might be problematic. iris-biotech.de
Orthogonal Reactivity Profiles and Multi-functionalization Strategies
The distinct reactivity of the azide and amine groups in this compound allows for orthogonal functionalization, a strategy that enables the selective modification of one functional group without affecting the other. wikipedia.orgnumberanalytics.com This is a cornerstone of creating complex, multi-functional molecular architectures.
The primary amine group can be selectively reacted with various electrophiles. For instance, it readily reacts with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. nih.gov This reaction is commonly performed in aqueous buffers at a pH range of 7-9. nih.gov The amine can also react with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide linkages. nih.gov
Conversely, the azide group is chemically orthogonal to most functional groups found in biological systems, making it ideal for bioorthogonal chemistry. sigmaaldrich.comthermofisher.com It can participate in highly specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole rings. rsc.orgbroadpharm.com The azide group can also be used in the Staudinger ligation, a modification of the Staudinger reaction that forms a stable amide bond. thermofisher.comnih.gov
This orthogonal reactivity allows for sequential or simultaneous multi-functionalization. For example, a molecule of interest can first be attached to the amine terminus of this compound via NHS ester chemistry. The resulting product, now bearing a terminal azide, can then be "clicked" onto a second molecule containing an alkyne group. This stepwise approach, facilitated by the use of orthogonal protecting groups, allows for the precise construction of well-defined bifunctional molecules. ntnu.noacs.org
Analytical Methodologies for Characterization of this compound and its Derivatives
A suite of analytical techniques is employed to confirm the structure and purity of this compound and its subsequent derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation.
In the ¹H NMR spectrum of α-azide-ω-tosyl PEG, characteristic peaks for the tosyl group's aromatic protons appear around 7.48 and 7.78 ppm, and the methyl protons of the tosyl group appear around 2.41 ppm. mdpi.com The protons of the PEG backbone are typically observed as a singlet around 3.5 ppm. mdpi.com Protons adjacent to the azide and tosyl groups will have distinct chemical shifts. mdpi.comresearchgate.netrockefeller.edu
Upon reduction of the azide to an amine, the characteristic signals for the protons adjacent to the azide group will shift, and new signals corresponding to the amine protons will appear. mdpi.comresearchgate.net For instance, in the ¹H-NMR spectrum of α-amine-ω-hydroxyl PEG, the protons on the carbon adjacent to the amine group (CH₂-NH₂) appear around 2.85 ppm. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the presence or absence of specific functional groups.
The azide group (N₃) exhibits a strong, characteristic antisymmetric stretching vibration band in the region of 2100-2140 cm⁻¹. deswater.comlibretexts.orgacs.org The disappearance of this peak is a clear indicator of the successful reduction of the azide. researchgate.net
Primary amines (N-H) show stretching vibrations in the range of 3300-3500 cm⁻¹, often appearing as two distinct peaks for a primary amine. libretexts.orgmasterorganicchemistry.com The appearance of these bands after a reduction reaction confirms the formation of the amine functionality.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and confirming the identity of the synthesized compounds.
Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to analyze PEGylated compounds. nih.govresearchgate.netwalshmedicalmedia.com
For PEGylated molecules, the mass spectrum often shows a distribution of peaks, with each peak differing by the mass of the ethylene (B1197577) glycol repeating unit (approximately 44 Da). ingenieria-analitica.com
High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition of the molecule. acs.org Liquid chromatography coupled with mass spectrometry (LC-MS) is often used to separate and identify different species in a reaction mixture, providing information on purity and the presence of byproducts. nih.govingenieria-analitica.com
Advanced Applications in Bioconjugation and Molecular Engineering
Site-Specific Bioconjugation Strategies Utilizing Azido-PEG2-Amine Tosylate
The distinct reactive properties of the terminal amine and azide (B81097) groups on the this compound molecule are fundamental to its utility in site-specific bioconjugation. The primary amine can readily form stable amide bonds with activated carboxylic acids, while the azide group is reserved for bioorthogonal "click chemistry" reactions, most commonly with alkyne-containing molecules. This dual functionality allows for the precise and stable linkage of biomolecules.
Conjugation with Peptides and Proteins
This compound serves as a valuable crosslinker for peptides and proteins. lumiprobe.com The primary amine end of the linker can be covalently attached to the carboxyl groups of acidic amino acid residues (aspartic acid, glutamic acid) or the C-terminus of a polypeptide chain. lumiprobe.comaxispharm.com This reaction is typically facilitated by the presence of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activates the carboxyl group to form an intermediate that readily reacts with the amine. lumiprobe.com
Once the linker is attached to the protein or peptide via the amide bond, the terminal azide group remains available for subsequent conjugation. This azide handle can be used to attach other molecules, such as detection tags, imaging agents, or other biomolecules that have been functionalized with an alkyne group. axispharm.com This is achieved through a highly efficient and specific click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which forms a stable triazole linkage. medkoo.com This two-step strategy allows for the creation of well-defined protein and peptide conjugates with preserved biological activity. axispharm.com
Chemical Modification of Oligonucleotides
The modification of oligonucleotides is crucial for applications in diagnostics, therapeutics, and nanotechnology. This compound provides a means to introduce a PEG spacer and an azide functional group onto these nucleic acid polymers. The amine group of the linker can be conjugated to oligonucleotides that have been synthesized with or post-synthetically modified to contain a reactive group such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester. dcchemicals.combroadpharm.com
For instance, the amine group can react with an NHS ester-functionalized oligonucleotide to form a stable amide bond. broadpharm.com Alternatively, the amine on the linker can be converted into a different reactive group to match the functionality on the oligonucleotide. Once conjugated, the azide group on the oligonucleotide-PEG construct is available for click chemistry, enabling the attachment of various moieties such as fluorescent dyes, quenchers, or other biological ligands for advanced applications. dcchemicals.combroadpharm.com
Attachment to Diverse Biomolecules for Enhanced Functionality
The versatility of this compound extends to a wide array of other biomolecules, enabling the enhancement of their functions. axispharm.com The linker's ability to connect different molecular entities is leveraged in various research areas. For example, it can be used to attach biomolecules to surfaces for the development of biosensors or to create functionalized nanoparticles for targeted delivery applications. medkoo.combroadpharm.com
The hydrophilic PEG spacer is particularly advantageous as it can improve the solubility and reduce the aggregation of the resulting conjugates. axispharm.combroadpharm.com Research has shown its use in creating complex structures like hydrogels for cell culture and tissue engineering by crosslinking polymers functionalized with appropriate reactive partners. broadpharm.com The bioorthogonal nature of the azide-alkyne reaction ensures that the conjugation is highly specific and does not interfere with the functionality of the biomolecules involved. chemicalbook.com
| Reactive Group | Reaction Partner | Resulting Linkage | Typical Application |
| Primary Amine (-NH₂) | Activated Carboxylic Acids (e.g., NHS esters) | Amide Bond | Conjugation to proteins, peptides, and modified oligonucleotides. lumiprobe.combroadpharm.com |
| Azide (-N₃) | Alkynes (terminal or strained) | Triazole Ring | Click chemistry attachment of tags, drugs, or other biomolecules. medkoo.commedchemexpress.com |
Design and Synthesis of Advanced Molecular Linkers for Biomedical Research
In addition to direct bioconjugation, this compound is a critical building block in the synthesis of more complex, advanced molecular linkers. These linkers form the backbone of sophisticated therapeutic modalities like PROTACs and Antibody-Drug Conjugates (ADCs), where the precise connection between different functional parts of the molecule is paramount for efficacy.
PROTAC (Proteolysis-Targeting Chimeras) Linker Design and Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.comglpbio.com A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a chemical linker. The linker is a critical component, as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation. biochempeg.com
This compound is frequently used as a foundational component for constructing these linkers. chemicalbook.commedchemexpress.comglpbio.com Its bifunctional nature allows for the sequential attachment of the two different ligands. glpbio.comaxispharm.com The PEG component of the linker is particularly beneficial in PROTAC design as it enhances the molecule's solubility and cell permeability. biochempeg.com Researchers can easily synthesize libraries of PROTACs with varying PEG linker lengths (e.g., using Azido-PEG-Amine variants with different numbers of PEG units) to optimize the distance and orientation between the two ligands for maximal degradation efficiency. biochempeg.com The azide and amine groups provide the necessary handles to connect the E3 ligase ligand at one end and the target protein ligand at the other, making Azido-PEG2-Amine a versatile starting material in PROTAC synthesis. medchemexpress.commedchemexpress.com
Antibody-Drug Conjugate (ADC) Linker Development
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. fujifilm.com The linker in an ADC connects the antibody to the cytotoxic payload and plays a crucial role in the ADC's stability in circulation and the effective release of the drug at the target site. fujifilm.comcreative-biolabs.com
This compound is utilized in the synthesis of non-cleavable ADC linkers. chemicalbook.commedchemexpress.comglpbio.comfujifilm.com In this context, one end of the linker is attached to the antibody and the other to the cytotoxic drug. The primary amine can be used to react with a modified site on the antibody, while the azide can be reacted with an alkyne-modified drug payload, or vice versa. medkoo.commedchemexpress.com The resulting conjugate relies on the degradation of the entire antibody-linker-drug complex within the target cancer cell to release the active drug. The short, hydrophilic PEG2 spacer can help to improve the pharmacokinetic properties of the ADC. medkoo.com The use of Azido-PEG2-Amine and related structures allows for the construction of homogeneous ADCs, where the drug is attached to specific sites on the antibody, leading to a more consistent and predictable therapeutic agent. fujifilm.com
| Application | Role of this compound | Key Advantages |
| PROTACs | Building block for the linker connecting the target protein ligand and the E3 ligase ligand. chemicalbook.commedchemexpress.com | Provides solubility, flexibility, and orthogonal handles for synthesis. biochempeg.com |
| ADCs | Component of non-cleavable linkers connecting the antibody to the cytotoxic payload. glpbio.comfujifilm.com | Enables site-specific conjugation and improves pharmacokinetic properties. medkoo.comfujifilm.com |
Engineering of Heterobifunctional and Trifunctional PEG Linkers
Azido-PEG2-Amine is itself a quintessential heterobifunctional linker. Its two distinct reactive termini, the amine and the azide, can participate in different, non-interfering coupling reactions. broadpharm.comcd-bioparticles.net The primary amine group readily reacts with electrophiles such as carboxylic acids (in the presence of activators) or activated N-hydroxysuccinimide (NHS) esters to form stable amide bonds. broadpharm.comlumiprobe.com Concurrently, the azide group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with partners like bicyclononyne (BCN) or dibenzocyclooctyne (DBCO). broadpharm.comcd-bioparticles.net
This dual reactivity is the foundation for engineering more complex linker molecules. By leveraging the Azido-PEG2-Amine scaffold, researchers can construct heterotrifunctional linkers. For instance, the amine terminus can be reacted with a molecule that introduces a third, protected functional group. A prime example is the creation of linkers bearing an azide, an amine, and a carboxylic acid, which enables three distinct and sequential conjugations. broadpharm.com This modular approach, starting from a simple bifunctional PEG, allows for the assembly of sophisticated molecular constructs for applications ranging from drug delivery to advanced materials. researchgate.netmdpi.com
| Functional Group | Reactive Partner | Resulting Linkage | Chemistry |
|---|---|---|---|
| Amine (-NH₂) | Activated Esters (e.g., NHS Ester) | Amide Bond | Acylation |
| Amine (-NH₂) | Carboxylic Acids (+ Activator like EDC, HATU) | Amide Bond | Amide Coupling |
| Azide (-N₃) | Terminal Alkynes (+ Cu(I) catalyst) | Triazole Ring | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Azide (-N₃) | Strained Alkynes (e.g., BCN, DBCO) | Triazole Ring | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
Ligand and Polypeptide Synthesis Support
Azido-PEG2-Amine and its derivatives are utilized as versatile supports and linkers in the synthesis of ligands and polypeptides. biochempeg.comcd-bioparticles.net In solid-phase peptide synthesis (SPPS), these linkers can be employed in several ways. nih.gov The amine group can be coupled to the solid support resin, leaving the azide group available on the synthesized peptide for post-synthetic modification via click chemistry. acs.org Alternatively, the linker can be attached to the N-terminus of a peptide chain or to the side chain of an amino acid like lysine (B10760008) or glutamic acid during synthesis. nih.gov
This methodology imparts several advantages. The hydrophilic PEG spacer can improve the solubility and reduce aggregation of hydrophobic peptides. acs.org More importantly, the azide functionality provides a bioorthogonal handle that is stable throughout the cycles of SPPS. This allows the finished peptide to be precisely "clicked" onto other molecules, such as imaging agents, drug payloads, or surfaces functionalized with an alkyne, without affecting the peptide's structure or function. medchemexpress.commedchemexpress.com This capability is central to the modular synthesis of peptide-drug conjugates and other targeted therapeutics. biochempeg.commedchemexpress.com
Development of Molecular Imaging Probes and Diagnostic Tools
The unique properties of this compound make it a key building block in the synthesis of sophisticated probes for molecular imaging and diagnostics. Its bifunctionality allows for the elegant connection of a targeting moiety to a signaling component, while the PEG spacer enhances the probe's biocompatibility and pharmacokinetic profile.
Synthesis of Optical Imaging Probes
In the field of optical imaging, Azido-PEG2-Amine serves as a flexible linker for creating fluorescent probes. A common strategy involves conjugating one end of the linker to a targeting biomolecule (e.g., a peptide or antibody) and the other end to a fluorescent dye. For example, a near-infrared cyanine (B1664457) dye like Cy5.5 can be attached to create a targeted imaging agent. fu-berlin.de
A typical synthesis might involve protecting the amine group of Azido-PEG2-Amine, coupling the azide to an alkyne-modified targeting vector via click chemistry, deprotecting the amine, and finally reacting it with an NHS-ester functionalized fluorophore. fu-berlin.deacs.org The resulting probe benefits from the enhanced aqueous solubility and reduced non-specific binding conferred by the PEG linker, leading to improved signal-to-noise ratios in imaging applications.
Development of Positron Emission Tomography (PET) Agents
This compound is instrumental in the modern synthesis of PET agents, particularly those labeled with fluorine-18 (B77423) (¹⁸F), the most widely used radionuclide for PET imaging. acs.orgresearchgate.net Direct labeling of complex biomolecules is often harsh; therefore, a multi-step strategy using ¹⁸F-labeled prosthetic groups is preferred. researchgate.net
The synthesis often leverages the constituent parts of the this compound structure. The tosylate group is an excellent leaving group for nucleophilic radiofluorination with [¹⁸F]fluoride to create an ¹⁸F-fluoro-PEG moiety. nih.govkoreascience.kr The azide group is a perfect handle for click chemistry. A common approach is to:
Synthesize an ¹⁸F-labeled building block, such as an ¹⁸F-PEG-alkyne, from a tosylate precursor. nih.gov
Separately, functionalize a targeting molecule (e.g., a cancer-targeting peptide) with an azide group.
Finally, conjugate the ¹⁸F-labeled alkyne with the azide-modified targeting molecule using a rapid and high-yield CuAAC reaction. nih.govacs.org
This modular "click" approach is highly efficient and crucial for working with the short 109.7-minute half-life of ¹⁸F. acs.org It has been successfully used to create ¹⁸F-labeled nanoparticles and nitroimidazole derivatives for imaging tumor hypoxia. nih.govkoreascience.krnih.gov
| Component/Moiety | Role in Synthesis | Reaction Type | Reference Example |
|---|---|---|---|
| Tosyl-PEG | Precursor for radiofluorination | Nucleophilic Substitution with [¹⁸F]Fluoride | Synthesis of ¹⁸F-labeled hypoxia agents nih.govkoreascience.kr |
| Azide Group (-N₃) | Bioorthogonal handle on targeting molecule | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Labeling of azide-modified nanoparticles nih.gov |
| Alkyne Group | Bioorthogonal handle on ¹⁸F-prosthetic group | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Clicking ¹⁸F-PEG₃ onto macromolecules nih.gov |
Chemical Reporters for Metabolite-Protein Interaction Studies
The azide moiety of Azido-PEG2-Amine is a powerful bioorthogonal chemical reporter, enabling the study of molecular interactions within the complex environment of a living cell. nih.gov In metabolomics, this allows for the identification of proteins that interact with or are modified by specific metabolites.
The general workflow, known as bioorthogonal chemical reporter strategy, involves introducing a metabolite analog containing a clickable handle (e.g., an alkyne) into cells. This modified metabolite is processed by cellular machinery and incorporated into proteins. Subsequently, a reporter probe, constructed from Azido-PEG2-Amine, is introduced. For example, the amine group of the linker can be conjugated to a biotin (B1667282) tag, creating a Biotin-PEG2-Azide probe. This probe then "clicks" onto the alkyne-tagged proteins, allowing for their selective enrichment using streptavidin affinity chromatography and subsequent identification by mass spectrometry. The PEG linker is crucial as it enhances the probe's solubility and the accessibility of the reporter tag for efficient capture.
Applications in Proteomics Research (e.g., Activity-Based Protein Profiling)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology used to assess the functional state of entire enzyme families directly in native biological systems. ABPP relies on chemical probes that covalently label the active sites of enzymes. Azido-PEG2-Amine is a valuable component for constructing advanced, two-step ABPP probes.
In this two-step labeling approach, an initial probe is designed with two key features: a reactive group that targets a specific enzyme class and a bioorthogonal alkyne tag. This probe is used to label the active enzymes within a complex proteome. In the second step, a reporter molecule containing a corresponding azide handle is added. This reporter, often synthesized from Azido-PEG2-Amine (e.g., by attaching biotin or a fluorophore to the amine terminus), is then ligated to the alkyne-tagged proteins via click chemistry. This method allows for the visualization or enrichment of the functionally active enzymes, which can then be identified and quantified using proteomic techniques. The inclusion of the PEG2 linker improves the water solubility of the probes and facilitates the click reaction in aqueous proteomic samples.
Integration into Advanced Materials Science and Polymer Chemistry
Development of Functionalized Polymeric Architectures
The unique properties of Azido-PEG2-Amine tosylate make it an invaluable building block for creating sophisticated polymer architectures with tailored functionalities. Its ability to connect different polymer chains or introduce specific chemical handles facilitates the synthesis of materials with advanced properties for various applications. biochempeg.com
Azido-PEG2-Amine and similar azido-terminated PEG derivatives are instrumental in the synthesis of both graft and block copolymers through "grafting-to" and "grafting-from" approaches.
In a "grafting-to" strategy, pre-synthesized polymer chains are attached to a polymer backbone. For instance, a polymer backbone can be functionalized with alkyne groups. Subsequently, azido-terminated PEG chains can be "clicked" onto this backbone via CuAAC, resulting in a graft copolymer. nih.gov A study demonstrated the synthesis of amphiphilic graft copolymers by first creating aliphatic polyesters with pendant azido (B1232118) groups through lipase-catalyzed polycondensation. rsc.org Then, an alkyne-terminated PEG was grafted onto the polyester (B1180765) backbone using click chemistry, yielding nanosized micelles in aqueous solutions. rsc.org
For block copolymers, azido-terminated heterobifunctional PEGs serve as versatile precursors. nih.gov For example, a PEG macroinitiator can be synthesized with an azide (B81097) at one end and an initiator for another type of polymerization (like Atom Transfer Radical Polymerization, ATRP) at the other. This allows for the growth of a second, distinct polymer block from the PEG chain, leading to a well-defined block copolymer. nih.gov Another advanced approach involves the modular synthesis of PEG-dendritic block copolymers where a PEG-azide serves as the focal point for the divergent growth of a dendritic block. nih.gov This method allows for the creation of high-generation copolymers with a large number of terminal groups. nih.gov
| Polymer Type | Synthesis Strategy | Key Reactants | Research Finding |
| Graft Copolymer | "Grafting-to" via CuAAC | Azido-functionalized polyester backbone, Alkyne-terminated PEG | Self-assembles into 20-70 nm micelles in aqueous solution. rsc.org |
| Graft Copolymer | "Grafting-to" via CuAAC | Poly(2-hydroxyethyl methacrylate) (PHEMA) backbone with alkyne groups, Azido-terminated PEG (PEG-N₃) side chains | High-density grafting of PEG chains onto a polymeric backbone was achieved. nih.gov |
| Block Copolymer | Divergent Dendritic Growth | PEG-N₃ as focal point, Acetylenedicarboxylate repeating unit | A G5 copolymer with 32 terminal groups was prepared in gram quantities with excellent yield. nih.gov |
| Block Copolymer | ATRP from macroinitiator | Azido-terminated PEG with an ATRP initiator site | Allows for the controlled growth of a second polymer block from the PEG chain. nih.govnih.gov |
Hyperbranched polymers, characterized by their highly branched, three-dimensional structure, can be synthesized using monomers derived from or incorporating azido-PEG linkers. acs.org A common method involves living radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization combined with click chemistry. nih.govacs.org
In one approach, an azido-functionalized RAFT chain transfer agent is used. nih.gov This agent can be converted into a monomer containing a triazole group by reacting it with an alkyne-containing molecule (e.g., propargyl acrylate) via CuAAC. This new monomer, which also acts as a chain transfer agent (an "inimer"), can then be copolymerized to form hyperbranched copolymers. nih.gov Another strategy involves the RAFT self-condensing vinyl polymerization of glycidyl (B131873) methacrylate-derived hyperbranched polymers, which are then reacted with sodium azide to introduce azide functionalities. acs.org These azide groups can be subsequently conjugated with alkyne-modified molecules, such as drugs, using click chemistry. acs.org
The fabrication of biofunctional polymers relies on the ability to conjugate bioactive molecules (e.g., peptides, proteins, targeting ligands) to a polymer scaffold, a process where this compound excels. biosynth.com The heterobifunctional nature of the linker allows for orthogonal conjugation, where the amine and azide groups can be reacted independently. nih.gov
For example, the amine group can be used to attach the PEG linker to a polymer backbone or a drug molecule containing a carboxylic acid. The remaining terminal azide group is then available for a highly specific click reaction with an alkyne-functionalized biomolecule. biochempeg.comnih.gov This strategy has been employed to create biodegradable PEG-dendritic block copolymers designed for drug delivery. nih.gov The periphery of these dendrimers can be functionalized with targeting moieties or other molecules to enhance their therapeutic efficacy. Similarly, azido-functionalized polymers have been used to create hydrogels for cell encapsulation, demonstrating their utility in creating biocompatible materials for tissue engineering. google.com
Creation of Hyperbranched Polymers
Nanomaterial Functionalization and Stabilization
The surface properties of nanomaterials dictate their behavior in biological and material systems. This compound and related molecules are pivotal for modifying nanoparticle surfaces to enhance their performance.
Gold nanoparticles (AuNPs) are widely studied for diagnostic and therapeutic applications, and their surface functionalization is critical. nih.govnih.gov Azide-terminated PEG linkers are commonly used to modify AuNP surfaces. Typically, a thiol group is incorporated at the other end of the PEG linker to ensure strong attachment to the gold surface. However, the amine group of Azido-PEG2-Amine can also be used to anchor the linker to surfaces that have been pre-functionalized with reactive groups like NHS esters.
Once the AuNPs are coated with the azide-terminated PEG layer, the azide groups serve as versatile handles for further functionalization via click chemistry. nih.gov This allows for the covalent attachment of a wide range of molecules, such as targeting ligands, fluorescent dyes, or drugs, without compromising the stability of the nanoparticle. vulcanchem.com A study detailed the synthesis of highly stable, azide-terminal PEGylated (N)-heterocyclic carbene (NHC) functionalized AuNPs. nih.govnih.gov The presence of the azide groups on these AuNPs enabled robust and versatile conjugation using both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions. nih.govnih.gov
A major challenge for nanocarriers in biomedical applications is maintaining their stability in complex biological fluids and avoiding rapid clearance by the immune system. PEGylation, the process of attaching PEG chains to a surface, is a gold-standard technique to address this. rsc.orgnih.gov
Coating nanocarriers with linkers like Azido-PEG2-Amine provides a dense hydrophilic layer of PEG chains. nih.gov This layer sterically hinders protein adsorption (opsonization) and prevents aggregation of the nanoparticles, thus enhancing their colloidal stability. nih.govmpg.de Studies on AuNPs functionalized with azide-terminal PEG-NHC ligands demonstrated exceptional colloidal stability in various biologically relevant media over extended periods. nih.govnih.gov This PEG shield also improves biocompatibility and can significantly increase the circulation half-life of the nanocarriers in vivo, as it reduces recognition and clearance by the reticuloendothelial system. rsc.org For instance, conjugating peptide-drug conjugates to PEG-coated AuNPs was shown to increase the circulation half-life by 90 times.
| Nanomaterial System | Linker/Coating | Purpose of Functionalization | Outcome |
| Gold Nanoparticles (AuNPs) | Azide-terminal PEGylated (N)-heterocyclic carbene (NHC) | Create a stable, bioorthogonal platform for sensing and delivery. | Exceptional colloidal stability in biological media; enabled further conjugation via click chemistry. nih.govnih.gov |
| Peptide-Drug Conjugates (PDCs) on AuNPs | PEG-coated AuNPs | Improve poor circulation stability of PDCs. | Circulation half-life of the PDC increased 90-fold. |
| Hollow Gold Nanoshells (HAuNS) | PEG-based ligands | Enhance water solubility and biocompatibility. | Prevents clearance by the reticuloendothelial system, increasing circulation. rsc.org |
| Nanodiamonds (NDs) | Dopamine derivatives with azide groups | Provide a functional surface for further reactions. | Created a stable monolayer shell with surface-exposed azide groups for subsequent functionalization. mpg.de |
Pre-targeting Applications with Ultra-small Nanoparticles
Pre-targeting strategies in nanomedicine represent a sophisticated approach to enhance the therapeutic index of treatments by separating the targeting and therapeutic delivery steps. nih.govcreativepegworks.com This method first involves the administration of a targeting molecule (e.g., an antibody) that recognizes a specific biological marker, such as a receptor overexpressed on cancer cells. nih.govacs.org This targeting molecule is modified with a bioorthogonal reactive group. After the targeting molecule has bound to its target and any unbound molecules have cleared from circulation, a second component, typically an ultra-small nanoparticle (usNP) carrying a therapeutic or imaging payload, is administered. acs.orgnih.gov This nanoparticle is functionalized with a complementary bioorthogonal reactive group, enabling it to "click" and covalently bind to the pre-localized targeting molecule in vivo. nih.govacs.org
This compound is an ideal linker for functionalizing ultra-small nanoparticles in these systems. The amine end of the linker (after deprotection of the tosylate) can be covalently attached to the surface of usNPs, such as those made from silica, gold, or iron oxide. biorxiv.orgresearchgate.net The terminal azide group is then available to react with a complementary alkyne-modified targeting agent (e.g., an antibody) that has already localized at the tumor site. polysciences.com This click chemistry reaction forms a stable triazole linkage, effectively anchoring the nanoparticle payload at the desired location. polysciences.com The use of usNPs is advantageous due to their enhanced tissue penetration and favorable clearance properties. nih.govcreativepegworks.com
Table 1: Components in a Pre-targeting System Using Azido-functionalized Nanoparticles
| Component | Function | Key Chemical Group |
| Targeting Vector | Binds to specific biological target (e.g., tumor cell receptor). | Alkyne or other complementary click chemistry group. |
| Linker Molecule | Connects the nanoparticle to the targeting vector via click chemistry. | This compound provides the azide functionality. |
| Ultra-small Nanoparticle (usNP) | Carries the therapeutic or imaging agent. | Surface chemistry allowing conjugation with the linker's amine group. |
| Payload | Therapeutic drug or diagnostic imaging agent. | Encapsulated within or conjugated to the usNP. |
Hydrogel Formation and Engineering
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them highly suitable for biomedical applications. nih.govmdpi.com Poly(ethylene glycol) (PEG) is a common base polymer for synthetic hydrogels due to its biocompatibility and tunable properties. nih.govnih.gov this compound and similar bifunctional linkers are instrumental in the formation and functionalization of these advanced biomaterials. creativepegworks.compolysciences.com
Cross-linking Strategies for PEG Hydrogels
The formation of a stable hydrogel network relies on the cross-linking of polymer chains. Click chemistry offers a powerful and versatile toolbox for creating PEG hydrogels with well-defined structures under mild, biocompatible conditions. cellulosechemtechnol.rorsc.orgrsc.org The azide functionality of this compound is central to one of the most prominent click reactions, the azide-alkyne cycloaddition.
In a typical hydrogel formulation, multi-arm PEG precursors functionalized with alkyne groups are mixed with a bifunctional, azide-terminated crosslinker. nih.govnih.gov The reaction between the azide and alkyne groups forms covalent triazole linkages, leading to the formation of a 3D polymer network. nih.govsigmaaldrich.com This process can be catalyzed by copper(I) (CuAAC) or, for enhanced biocompatibility in the presence of cells, can be performed using strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like dibenzocyclooctyne (DBCO), eliminating the need for a potentially toxic metal catalyst. sigmaaldrich.comresearchgate.net The efficiency and orthogonality of these reactions allow for rapid gelation and the creation of hydrogels with predictable and uniform network structures. nih.govnih.gov
Applications in Tissue Engineering Scaffolds
Hydrogels serve as scaffolds in tissue engineering, providing structural support for cells and guiding the formation of new tissue. mdpi.comnih.gov The properties of the scaffold are critical for directing cell behavior, including adhesion, proliferation, and differentiation. scholaris.carsc.org
PEG hydrogels cross-linked using azide-alkyne click chemistry are particularly advantageous for creating tissue engineering scaffolds. cellulosechemtechnol.rorsc.org Their bio-inert nature prevents non-specific protein adsorption and cell adhesion, creating a "blank slate" that can be specifically modified with bioactive cues. nih.gov Using a linker like this compound, the azide group participates in the structural cross-linking of the hydrogel, while the amine group (once deprotected) can be used to covalently attach cell-adhesive peptides (such as RGD), growth factors, or other signaling molecules. polysciences.comnih.govnih.gov This allows for the precise control over the biochemical environment of the scaffold, mimicking the natural extracellular matrix to support the regeneration of specific tissues like cartilage, bone, or skin. rsc.orgmdpi.com
Methodologies for Cell Encapsulation in Hydrogel Matrices
Encapsulating living cells within a 3D hydrogel matrix is a key technique for in vitro disease modeling, drug screening, and regenerative medicine. nih.govacs.org The encapsulation process must be cytocompatible, occurring under physiological conditions without harming the cells. researchgate.net
The bioorthogonality of catalyst-free click chemistry, such as SPAAC, makes it an ideal method for in situ cell encapsulation. sigmaaldrich.comresearchgate.net In this process, a solution of cell-friendly polymer precursors (e.g., cyclooctyne-functionalized PEG) is mixed with a crosslinker (e.g., a multi-azide PEG derivative) and the cell suspension. acs.orgresearchgate.net The click reaction proceeds rapidly at 37 °C and neutral pH, forming a hydrogel network that physically entraps the cells. rsc.org Studies have shown that cells encapsulated using this method exhibit high viability. acs.orgresearchgate.netrsc.org The resulting cell-laden hydrogel provides a 3D culture environment that more closely resembles native tissue than traditional 2D cell culture.
Tailoring Material Properties through this compound Incorporation
The incorporation of heterobifunctional linkers like this compound into hydrogel networks provides a powerful handle for tailoring the material's physical and chemical properties. polysciences.comrsc.org The characteristics of a hydrogel, such as its mechanical stiffness, swelling ratio, degradation rate, and bioactivity, can be precisely tuned to meet the demands of a specific application. researchgate.netrsc.org
The density of cross-links, which directly influences the hydrogel's stiffness (elastic modulus) and pore size, can be controlled by the concentration of the azide-functionalized crosslinker. rsc.orgrsc.org A higher concentration of the crosslinker leads to a stiffer, more densely cross-linked gel with smaller pores. This is critical as many cell types, including mesenchymal stem cells, respond to the mechanical properties of their environment. rsc.org Furthermore, the degradation of the hydrogel can be engineered by incorporating hydrolytically or enzymatically cleavable bonds into the crosslinker structure, allowing the scaffold to degrade as new tissue is formed. nih.govrsc.org The amine functionality of the linker allows for the post-fabrication modification of the hydrogel, enabling the attachment of various molecules to alter surface chemistry and introduce specific biological signals without changing the bulk mechanical properties. polysciences.com
Table 2: Influence of this compound on Hydrogel Properties
| Property | Method of Control | Effect of Increased Linker Incorporation |
| Mechanical Stiffness | Varying the molar ratio of the crosslinker to the polymer backbone. | Increases stiffness (Young's Modulus) and decreases elasticity. |
| Swelling Ratio | Altering the cross-link density. | Decreases the amount of water the hydrogel can absorb. |
| Degradation Rate | Incorporating cleavable linkages within the crosslinker. | Can be tuned for faster or slower degradation depending on the cleavable moiety. |
| Bioactivity | Using the amine functionality to graft bioactive molecules (e.g., RGD peptides). | Enhances cell adhesion, proliferation, and specific cellular responses. |
Perspectives and Future Directions in Azido Peg2 Amine Tosylate Research
Emerging Methodologies in Bioorthogonal Chemistry Leveraging Azido-PEG2-Amine Tosylate
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has been significantly propelled by azide-based reactions. this compound serves as a key building block in this field. The azide (B81097) group readily participates in highly selective ligation reactions, most notably the Staudinger ligation and various forms of "click chemistry". nih.gov
The Staudinger ligation, one of the earliest bioorthogonal reactions, involves the reaction of an azide with a triphenylphosphine (B44618) to form an amide bond. While groundbreaking, it is often limited by slow reaction kinetics. To address this, significant efforts have focused on developing "traceless" Staudinger ligations and alternative phosphine (B1218219) reagents to improve reaction efficiency. nih.gov
More prominently, the azide-alkyne cycloaddition reactions, a cornerstone of click chemistry, have become the preferred method for many applications. medchemexpress.com These reactions are characterized by their high yield, stereospecificity, and mild reaction conditions. There are two main types:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but the cytotoxicity of the copper catalyst can be a concern for in vivo applications. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctynes that react spontaneously with azides. nih.govacs.org This method has proven to be truly bioorthogonal and has been widely adopted for labeling biomolecules in living cells. acs.org
The development of new catalysts and more reactive cycloalkyne derivatives continues to enhance the speed and efficiency of these reactions, further expanding the utility of azido-functionalized compounds like this compound. The table below summarizes key bioorthogonal reactions involving the azide group.
| Reaction | Key Features | Typical Reactants with Azide | Catalyst/Promoter |
| Staudinger Ligation | Forms a stable amide bond. | Triphenylphosphine derivatives | None |
| CuAAC | High reaction rates and yields. | Terminal alkynes | Copper(I) |
| SPAAC | No catalyst required, truly bioorthogonal. | Strained cyclooctynes (e.g., DBCO, BCN) | Ring strain |
| Inverse Electron Demand Diels-Alder (IEDDA) | Extremely fast reaction kinetics. | Strained alkenes (e.g., trans-cyclooctene) | Tetrazine derivatives |
Expanding the Scope of this compound in Multivalent and Supramolecular Systems
Researchers are using this strategy to create:
Glycodendrimers and Glycopolymers: These structures present multiple copies of a carbohydrate ligand to enhance binding to cell surface receptors. acs.org The azide functionality of the linker allows for the efficient "clicking" of sugar moieties onto a polymer backbone. acs.org
Multivalent Drug Conjugates: By attaching multiple drug molecules to a single carrier, the local concentration of the therapeutic can be increased at the target site.
Supramolecular Assemblies: The specific and directional nature of the azide-alkyne cycloaddition can be used to drive the self-assembly of complex, well-defined supramolecular structures, including metallogels. acs.org
The PEG spacer in this compound is crucial in these systems as it provides flexibility and hydrophilicity, which can improve the solubility and bioavailability of the resulting constructs. mdpi.com
Novel Applications in Chemical Biology and Drug Discovery Beyond Current Paradigms
The versatility of this compound is driving innovation in chemical biology and drug discovery. Its application as a heterobifunctional linker is central to several cutting-edge technologies:
Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. medchemexpress.combiochempeg.com The stable triazole linkage formed via click chemistry ensures that the drug remains attached to the antibody until it reaches its target. medchemexpress.combiochempeg.com
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is a valuable PEG-based linker for synthesizing PROTACs, providing the necessary spacing and orientation between the target-binding and ligase-binding moieties. medchemexpress.combiochempeg.com
Radiopharmaceutical Development: The azide group allows for the efficient late-stage introduction of radioisotopes via click chemistry. acs.org This is particularly advantageous for short-lived isotopes used in positron emission tomography (PET) imaging, as it allows for rapid and high-yield radiolabeling of targeting molecules. acs.orgescholarship.org
The ability to precisely engineer the structure and properties of biomolecules using linkers like this compound is opening up new avenues for therapeutic intervention and diagnostic tool development.
Advancements in Scalable Synthesis and Application Development for Academic and Industrial Translation
The increasing demand for this compound and other heterobifunctional PEGs has spurred research into more efficient and scalable synthetic methods. Traditional methods for PEG functionalization often suffer from low yields and produce mixtures of products, which can be challenging to purify. acs.org
Recent advancements are focusing on:
Improved End-Group Functionalization: Researchers have developed more selective and high-yielding reactions for introducing the azide and amine functionalities onto the PEG backbone. mdpi.comresearchgate.net For example, the azide can be introduced by reacting a monotosylated PEG with sodium azide, while the amine can be generated through the reduction of the azide. mdpi.comresearchgate.net
Continuous Flow Chemistry: Continuous manufacturing processes offer several advantages over traditional batch synthesis, including improved safety, higher yields, and easier scalability. scielo.br The development of in-line quenching techniques for reagents like tosyl azide is crucial for the safe implementation of these methods. scielo.br
High-Throughput Optimization: Miniaturized reaction platforms, such as droplet-based microreactors, are being used to rapidly screen and optimize reaction conditions, accelerating the development of new synthetic protocols and their translation to larger scales. escholarship.org
These improvements in synthesis are critical for making this compound and related compounds more accessible and affordable for both academic research and industrial applications, thereby facilitating their translation from the laboratory to the clinic. acs.org
Q & A
Q. What is the chemical structure and functional group reactivity of Azido-PEG2-Amine tosylate?
this compound consists of a PEG (polyethylene glycol) spacer with two ethylene glycol units, terminated by an azide (-N₃) and an amine (-NH₂) group. The tosylate counterion enhances solubility and stability. The azide enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the amine facilitates conjugation with carboxylic acids, NHS esters, or other electrophilic groups. Its molecular formula is C₆H₁₄N₄O₂·C₇H₇SO₃ (exact molecular weight depends on PEG length and tosylate counterion) .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE): Use gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Work in a fume hood to prevent inhalation of dust/aerosols.
- Storage: Store at -20°C in airtight, desiccated containers to minimize hydrolysis or decomposition .
- Spill management: Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
Q. How is this compound commonly applied in bioconjugation workflows?
- Step 1: React the azide with alkyne-modified biomolecules (e.g., proteins, oligonucleotides) via click chemistry.
- Step 2: Use the amine to conjugate with activated carboxyl groups (e.g., using EDC/NHS chemistry) or crosslinkers (e.g., glutaraldehyde).
- Applications: Labeling, drug delivery systems, and surface functionalization of nanoparticles .
Q. What purification methods are recommended for this compound conjugates?
Q. How can researchers assess the purity and integrity of this compound batches?
- Analytical techniques:
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in strain-promoted azide-alkyne cycloaddition (SPAAC)?
Q. What strategies mitigate side reactions (e.g., oxidation or hydrolysis) during storage or conjugation?
Q. How can researchers quantify conjugation efficiency in this compound-modified nanoparticles?
Q. What experimental factors influence the stability of this compound in biological assays?
Q. How can this compound be integrated into polymer-based lab-on-a-chip systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
